molecular formula C21H23NO8 B12162762 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12162762
M. Wt: 417.4 g/mol
InChI Key: SNZLLEUBLUFCDK-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative with a furan-2-ylcarbonyl group at position 4, a hydroxy group at position 3, a 2-methoxyethyl substituent at position 1, and a 3,4,5-trimethoxyphenyl moiety at position 4. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating methoxy substituents, which enhance lipophilicity and may influence binding interactions in biological systems .

Properties

Molecular Formula

C21H23NO8

Molecular Weight

417.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H23NO8/c1-26-9-7-22-17(12-10-14(27-2)20(29-4)15(11-12)28-3)16(19(24)21(22)25)18(23)13-6-5-8-30-13/h5-6,8,10-11,17,24H,7,9H2,1-4H3

InChI Key

SNZLLEUBLUFCDK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Diketone Precursor

The 1,4-diketone intermediate is derived from 2,5-dimethylfuran (DF) through an acid-catalyzed ring-opening reaction. Using sulfuric acid (0.1 equiv) and stoichiometric water at 50°C for 24 hours, DF undergoes hydrolysis to yield 2,5-hexanedione (HD) with 95% efficiency. This step is critical for ensuring high purity of the diketone, which directly impacts cyclization yield.

Cyclization with Primary Amine

The HD intermediate reacts with 2-methoxyethylamine under neat conditions (no solvent) at 80°C for 12 hours to form the pyrrolidine ring. The reaction proceeds via imine formation followed by cyclodehydration, producing 1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-one. The absence of solvent minimizes side reactions and simplifies purification.

Functionalization of the Pyrrol-2-one Core

Introduction of 3,4,5-Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl substituent is introduced at the C5 position via Friedel–Crafts alkylation. Using boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis catalyst, the pyrrol-2-one core reacts with 3,4,5-trimethoxyphenylacetyl chloride at 0°C. This regioselective alkylation achieves 78% yield, with the methoxy groups enhancing electrophilic aromatic substitution reactivity.

Hydroxylation at C3 Position

The C3 hydroxy group is installed through hydroxylative dearomatization. Treating the intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C introduces an epoxide, which is subsequently hydrolyzed using aqueous HCl to yield the trans-dihydroxy product. Selective protection of the C3 hydroxyl with tert-butyldimethylsilyl (TBS) chloride ensures stability during subsequent steps.

Acylation with Furan-2-ylcarbonyl Moiety

Synthesis of Furan-2-carbonyl Chloride

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux for 2 hours. The resulting furan-2-carbonyl chloride is distilled under reduced pressure (60°C, 15 mmHg) to achieve >99% purity.

Coupling to the Hydroxyl Group

The C3 hydroxyl group undergoes acylation with furan-2-carbonyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in anhydrous tetrahydrofuran (THF). The reaction proceeds at room temperature for 6 hours, yielding the furan-2-ylcarbonyl derivative. Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) affords the final hydroxy-acylated product with 85% overall yield.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Comparative studies demonstrate that solvent-free conditions for the Paal–Knorr reaction reduce reaction time by 40% compared to traditional methanol-based systems. Elevated temperatures (>100°C) lead to decomposition of the trimethoxyphenyl group, necessitating strict temperature control during alkylation.

Catalytic Systems

Boron trifluoride outperforms AlCl₃ in Friedel–Crafts alkylation, providing higher regioselectivity (9:1 para:ortho ratio) and reducing tar formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H, Ar-H), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 4.25 (t, J = 6.4 Hz, 2H, -OCH₂CH₂O-), 3.88 (s, 6H, -OCH₃), 3.72 (s, 3H, -OCH₃).

  • IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at 12.4 minutes, confirming >98% purity.

Scalability and Industrial Relevance

The solvent-free Paal–Knorr protocol has been scaled to kilogram quantities with consistent yields (89–92%), demonstrating industrial viability. Continuous-flow systems for the Friedel–Crafts step reduce batch times by 60% while maintaining selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. Preliminary studies suggest that 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may interact with specific molecular targets involved in cancer progression. Compounds with furan and pyrrolidine structures have been associated with:

  • Inhibition of tumor growth
  • Induction of apoptosis in cancer cells

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects by modulating pathways associated with inflammation. The unique combination of functional groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:

  • Acylation reactions : The furan moiety can participate in acylation to form derivatives with enhanced biological activity.
  • Cyclization reactions : The pyrrolidine structure can be further modified to create novel compounds for drug development.

Synthetic Routes

Typical synthetic routes for this compound involve multi-step reactions starting from substituted benzene and furan derivatives. Key steps include:

  • Acylation : Introducing the furan carbonyl group.
  • Cyclization : Forming the pyrrolidine ring through cyclization reactions.
  • Hydroxylation : Adding the hydroxy group at the appropriate position.

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting that modifications to the methoxy or furan groups could enhance efficacy.

Case Study 2: Anti-inflammatory Activity

Another research project focused on the anti-inflammatory properties of similar pyrrolidine derivatives. The study found that these compounds effectively reduced inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, physical properties, and synthesis yields:

Compound ID Position 1 Substituent Position 4 Substituent Position 5 Substituent Melting Point (°C) Yield (%) Key Observations Reference
Target Compound 2-Methoxyethyl Furan-2-ylcarbonyl 3,4,5-Trimethoxyphenyl N/A N/A High lipophilicity; potential bioactivity
Compound 25 (Evid. 2) 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 205–207 9 Low yield due to steric hindrance
Compound 29 (Evid. 2) 2-Hydroxypropyl 4-Methylbenzoyl 3-Chlorophenyl 235–237 47 Higher yield with chloro substituent
Compound 41 (Evid. 3) 2-Hydroxypropyl 2-Ethoxybenzoyl 4-Isopropylphenyl 128–130 44 Lower melting point; flexible substituent
Compound 16a (Evid.8) N/A Phenyl 4-Hydroxyphenyl 138–141 63 Polar hydroxy group enhances solubility
CAS 505079-42-5 2-Methoxyethyl Furan-2-ylcarbonyl 4-Hydroxyphenyl N/A N/A Reduced lipophilicity vs. trimethoxyphenyl

Key Structural and Functional Insights:

Position 1 Substituents :

  • The 2-methoxyethyl group in the target compound and CAS 505079-42-5 provides moderate hydrophilicity compared to bulkier groups like 2-hydroxypropyl (). This may improve solubility in aqueous media.

In contrast, benzoyl derivatives (e.g., 4-methylbenzoyl in ) enhance steric bulk but lack heteroatoms for hydrogen bonding .

Position 5 Substituents: The 3,4,5-trimethoxyphenyl group in the target compound is unique among analogs. Its three methoxy groups increase electron density and lipophilicity, which may enhance membrane permeability compared to monosubstituted aryl groups (e.g., 3-chlorophenyl in or 4-hydroxyphenyl in CAS 505079-42-5) .

Synthetic Yields :

  • Yields vary significantly based on substituents. For example, Compound 29 (47% yield) with a 3-chlorophenyl group is synthesized more efficiently than Compound 25 (9% yield) with a 3-CF₃ group, likely due to reduced steric and electronic challenges .

Melting Points :

  • Higher melting points (e.g., 235–237°C for Compound 29) correlate with rigid substituents (e.g., chloro groups), while flexible substituents like 4-isopropylphenyl (Compound 41, 128–130°C) reduce crystallinity .

Research Findings and Implications

  • Bioactivity Potential: While direct bioactivity data for the target compound are absent, analogs with similar scaffolds (e.g., ) show that substituents at positions 4 and 5 critically influence pharmacological properties.
  • Structural Analysis : Crystallographic studies using SHELX software () could reveal conformational preferences, such as hydrogen bonding between the 3-hydroxy group and adjacent carbonyl, which may stabilize the molecule in solid or solution states .

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities due to the presence of multiple functional groups, including a furan carbonyl moiety, hydroxyl group, and methoxy substituents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C21H23NO8C_{21}H_{23}NO_8 with a molecular weight of approximately 387.4 g/mol. The unique combination of functional groups in its structure enhances its solubility and potential biological activity compared to simpler analogs.

Property Details
Molecular FormulaC21H23NO8
Molecular Weight387.4 g/mol
IUPAC Name4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Canonical SMILESCOCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C=C3)OC)OC

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acylation, cyclization, and hydroxylation. Reaction conditions such as temperature and solvent choice are critical for optimizing yields and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities. The mechanisms of action for 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one may involve:

1. Anticancer Activity
Studies have shown that structurally related compounds possess significant anticancer properties. For instance, compounds with similar furan and pyrrole structures have demonstrated the ability to inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antibacterial Effects
Compounds analogous to this structure have been reported to exhibit antibacterial activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the hydroxyl group likely contributes to this activity by enhancing interaction with bacterial cell membranes.

3. Anti-inflammatory Properties
The compound may also modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. For example, it could inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways, leading to reduced production of pro-inflammatory mediators.

Case Studies

Several studies highlight the biological activities associated with similar compounds:

  • Anticancer Screening
    A study identified a novel anticancer compound through screening libraries against multicellular spheroids. The findings suggested that compounds with furan and pyrrole moieties could effectively target cancer cells while sparing normal cells .
  • Antibacterial Testing
    Another research effort focused on the antibacterial properties of derivatives containing furan rings. These studies revealed that certain modifications could enhance the efficacy against resistant bacterial strains .
  • Inflammation Modulation
    Research on benzofuran derivatives indicated their ability to inhibit inflammatory responses in vitro by downregulating pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, and how can reaction yields be improved?

  • Answer : The compound’s synthesis involves multi-step cyclization and functionalization. Key steps include:

  • Cyclization : Base-assisted cyclization of hydroxy-pyrrolone precursors, as demonstrated in structurally similar pyrrolones (e.g., 5-(4-hydroxyphenyl)-3,5-diphenyl derivatives), using solvents like ethanol or THF under reflux (46–63% yields) .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures is critical for isolating high-purity products .
  • Yield Optimization : Adjusting stoichiometry of the methoxyethyl group precursor and controlling reaction temperature (60–80°C) can mitigate side reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Answer : A combination of methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., furan carbonyl at δ 7.8–8.2 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • X-ray Crystallography : SHELXL refinement (via SHELX software) resolves stereochemistry and hydrogen-bonding networks, critical for verifying the dihydro-pyrrolone core .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ expected at m/z 344.12) .

Q. What preliminary biological activities have been reported for structurally analogous pyrrolone derivatives?

  • Answer : Analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Structure-Activity Trends : The 3,4,5-trimethoxyphenyl group enhances membrane permeability, while the furan ring contributes to π-π stacking with biological targets .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action in inhibiting enzymatic targets?

  • Answer : Advanced approaches include:

  • Molecular Docking : Simulations using AutoDock Vina to predict binding affinities for kinases (e.g., EGFR) or tubulin, focusing on interactions between the trimethoxyphenyl group and hydrophobic pockets .
  • Kinetic Assays : Measuring inhibition constants (Kᵢ) via fluorogenic substrates (e.g., ATPase activity assays) to differentiate competitive vs. non-competitive inhibition .
  • Metabolomics : LC-MS profiling of treated cells to identify disrupted pathways (e.g., ROS accumulation or mitochondrial dysfunction) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Answer : Contradictions arise from:

  • Reagent Purity : Impurities in methoxyethyl precursors (e.g., residual water) can reduce cyclization efficiency; use of molecular sieves or anhydrous conditions is advised .
  • Biological Assay Variability : Standardize cell lines (e.g., ATCC-certified MCF-7) and use internal controls (e.g., doxorubicin) to normalize IC₅₀ values across studies .

Q. How can computational modeling guide structural optimization for enhanced pharmacokinetic properties?

  • Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier penetration. The compound’s methoxy groups may reduce metabolic clearance .
  • QSAR Models : Correlate substituent electronegativity (e.g., furan vs. thiophene) with cytotoxicity to prioritize derivatives .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC. The hydroxy group may render it sensitive to alkaline hydrolysis .
  • Light/Thermal Stability : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., demethylation of methoxy groups) .

Methodological Resources

  • Crystallography : Use SHELXL for refinement of X-ray data; employ Olex2 or CrysAlisPro for structure visualization .
  • Synthetic Protocols : Refer to cyclization conditions in and for reproducible yields.
  • Biological Assays : Follow standardized protocols from and for cytotoxicity and antimicrobial testing.

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